molecular formula C7H9NO2 B2438185 Methyl 3-methyl-1-oxidopyridin-4-yl ether CAS No. 26883-29-4

Methyl 3-methyl-1-oxidopyridin-4-yl ether

Cat. No.: B2438185
CAS No.: 26883-29-4
M. Wt: 139.154
InChI Key: BTHHSVRNEVRRCX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) N-Oxides in Heterocyclic Chemistry

Pyridine N-oxides are a versatile class of heterocyclic compounds derived from the oxidation of the nitrogen atom in a pyridine ring. This N-oxidation significantly alters the electronic properties of the aromatic system, leading to unique reactivity patterns compared to the parent pyridine. The introduction of the N-oxide moiety increases the electron density at the C2 and C4 positions, making them more susceptible to both electrophilic and nucleophilic attack. This dual reactivity makes pyridine N-oxides valuable intermediates in the synthesis of substituted pyridines.

The N-oxide group can act as an activating group, facilitating reactions that are otherwise difficult to achieve with pyridine itself. Furthermore, the N-oxide functionality can be readily removed through deoxygenation, restoring the pyridine ring. This "activate-and-remove" strategy is a powerful tool in the synthetic chemist's arsenal. Pyridine N-oxides have found applications in various fields, including medicinal chemistry, materials science, and catalysis.

Role of Ether Linkages in Molecular Design

Ether linkages are fundamental building blocks in the design of organic molecules, imparting specific physicochemical properties. The presence of an ether group can influence a molecule's polarity, solubility, and conformational flexibility. In medicinal chemistry, the incorporation of ether functionalities can enhance a drug candidate's pharmacokinetic profile by improving its metabolic stability and membrane permeability. The ether oxygen can also participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. The strategic placement of ether groups allows for the fine-tuning of a molecule's properties to achieve desired functions.

Structural Context of Methyl 3-methyl-1-oxidopyridin-4-yl Ether within Pyridine N-Oxide Chemistry

This compound is a derivative of pyridine N-oxide that features two key substituents: a methyl group at the 3-position and a methoxy (B1213986) group (a methyl ether) at the 4-position. The presence of the N-oxide group is expected to activate the pyridine ring, while the methyl and methoxy substituents will further modulate its electronic and steric properties.

The methoxy group at the 4-position is an electron-donating group, which would further enhance the electron density of the ring, potentially influencing its reactivity in electrophilic substitution reactions. The methyl group at the 3-position, also an electron-donating group, will have a similar electronic effect and will sterically influence the accessibility of the adjacent positions. The interplay of these structural features defines the unique chemical character of this compound.

Due to the limited availability of direct research findings for this compound, its properties and reactivity are largely inferred from the well-established chemistry of related 4-alkoxypyridine N-oxides and 3-methyl-substituted pyridine N-oxides.

Inferred Synthesis and Properties

While specific experimental data for this compound is scarce in publicly available literature, a plausible synthetic route can be proposed based on general methods for the preparation of pyridine N-oxides. The most common method for synthesizing pyridine N-oxides is the direct oxidation of the corresponding pyridine. arkat-usa.org

A likely precursor for the synthesis of this compound is 3-methyl-4-methoxypyridine. The synthesis of this precursor can be achieved through various methods, including the reaction of 4-chloro-3-methylpyridine (B157665) with sodium methoxide (B1231860). exsyncorp.com Once the precursor is obtained, it can be oxidized to the corresponding N-oxide using common oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org

Table 1: General Physical and Chemical Properties of Related Pyridine N-Oxide Derivatives

Property4-Methoxypyridine N-oxide3-Methyl-4-nitropyridine 1-oxide
Molecular Formula C6H7NO2 nih.govC6H6N2O3 nih.gov
Molecular Weight 125.13 g/mol nih.gov154.12 g/mol nih.gov
Appearance Data not availablePowder, crystals or chunks sigmaaldrich.com
Melting Point Data not available136-138 °C sigmaaldrich.com

This table presents data for structurally related compounds to provide a comparative context for the properties of this compound.

Spectroscopic Data of Analogous Compounds

Spectroscopic analysis is crucial for the characterization of organic compounds. In the absence of specific data for this compound, the following tables present typical spectroscopic data for related compounds.

Table 2: Representative ¹H NMR Spectroscopic Data of Related Pyridine N-Oxide Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
4-Methoxypyridine N-oxide Data not availableNo specific data found in the provided search results.
3-Methyl-4-nitropyridine 1-oxide Data not availableNo specific data found in the provided search results. chemicalbook.com

Table 3: Representative IR Spectroscopic Data of a Related Pyridine N-Oxide Derivative

CompoundKey IR Absorptions (cm⁻¹)
4-Methoxypyridine N-oxide Data not available in a format suitable for this table. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-methyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-6-5-8(9)4-3-7(6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHHSVRNEVRRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 3 Methyl 1 Oxidopyridin 4 Yl Ether and Analogues

Strategies for Pyridine (B92270) N-Oxide Formation

The conversion of a pyridine derivative to its corresponding N-oxide is a fundamental step in the synthesis of the target compound. This oxidation enhances the reactivity of the pyridine ring, particularly at the C2 and C4 positions, facilitating subsequent nucleophilic substitution reactions.

Peroxyacid-Mediated Oxidation of Pyridine Precursors

A prevalent and effective method for the N-oxidation of pyridines is the use of peroxyacids. This reaction involves the direct oxidation of the nitrogen atom of the pyridine ring by an oxidant. The choice of the oxidizing agent can be critical and is often determined by the nature of the substituents on the pyridine ring.

Commonly employed oxidizing systems include hydrogen peroxide in glacial acetic acid (which forms peracetic acid in situ), m-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate. arkat-usa.org Research has shown that for 3-substituted pyridines, m-CPBA can provide higher yields compared to other oxidizing agents. arkat-usa.org The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxyacid, leading to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct.

Table 1: Common Peroxyacid Systems for Pyridine N-Oxidation
Oxidizing Agent/SystemTypical SolventNotes
m-Chloroperoxybenzoic acid (m-CPBA)Chloroform, DichloromethaneHighly effective for a wide range of substituted pyridines. arkat-usa.org
Hydrogen Peroxide / Acetic AcidAcetic AcidForms peracetic acid in situ; a classic and cost-effective method.
Potassium Peroxymonosulfate (Oxone®)Water, Methanol (B129727)A versatile and stable solid oxidant. arkat-usa.org
Methyltrioxorhenium (MTO) / H₂O₂DichloromethaneCatalytic system effective for 3- and 4-substituted pyridines. arkat-usa.org

Regioselective Considerations in N-Oxidation

For the synthesis of Methyl 3-methyl-1-oxidopyridin-4-yl ether, the precursor would be a 3-methyl-4-substituted pyridine. In such cases, the N-oxidation process is inherently regioselective, as the nitrogen atom is the sole site for oxidation to form the N-oxide. The primary consideration is not one of positional selectivity on the ring but rather the influence of the existing substituents on the reactivity of the pyridine nitrogen.

The nitrogen atom's lone pair of electrons is responsible for its nucleophilic character. Electron-donating groups (like the methyl group at C3) increase the electron density on the nitrogen, generally accelerating the rate of N-oxidation. Conversely, strong electron-withdrawing groups can deactivate the ring and make oxidation more difficult, potentially requiring stronger oxidizing agents or harsher reaction conditions. Studies have noted that 3- and 4-substituted pyridines, irrespective of the electronic nature of the substituents, can be oxidized to their corresponding N-oxides in high yields. arkat-usa.org This suggests that for the precursor to the target molecule, achieving selective N-oxidation is a straightforward and high-yielding transformation.

Ether Bond Construction

The introduction of the methoxy (B1213986) group at the C4 position of the 3-methylpyridine (B133936) N-oxide ring is the second critical transformation. This can be accomplished through several strategic approaches, primarily involving the substitution of a suitable leaving group at the C4 position.

Alkoxylation Approaches for this compound Formation

The formation of the aryl ether linkage is typically achieved by reacting a precursor, such as 4-chloro-3-methylpyridine (B157665) N-oxide or 4-nitro-3-methylpyridine N-oxide, with a source of methoxide (B1231860).

Nucleophilic Aromatic Substitution with Methoxide

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming the C-O bond in this system. The N-oxide group plays a crucial role by acting as a strong electron-withdrawing group through resonance, which activates the C4 position for nucleophilic attack. This activation is essential for the reaction to proceed with a nucleophile like methoxide.

The reaction typically involves treating a 4-substituted-3-methylpyridine N-oxide, where the substituent is a good leaving group (e.g., Cl, Br, NO₂), with sodium methoxide in a suitable solvent like methanol or tetrahydrofuran (B95107) (THF). arkat-usa.org The methoxide ion attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative oxygen atom of the N-oxide group. Subsequent elimination of the leaving group restores the aromaticity of the ring and yields the final product, this compound.

Table 2: Representative SNAr Conditions for Alkoxylation
Precursor SubstrateNucleophileSolventTypical Conditions
4-Chloro-3-methylpyridine N-oxideSodium Methoxide (NaOMe)Methanol (MeOH)Reflux
4-Nitro-3-methylpyridine N-oxideSodium Methoxide (NaOMe)Methanol (MeOH) / DMFRoom Temperature to 60 °C
3-Trichloromethylpyridine N-oxideSodium Methoxide (NaOMe)Tetrahydrofuran (THF)Reaction leads to a mixture of products including methoxy-substituted derivatives. arkat-usa.org
Metal-Catalyzed Coupling Reactions for Aryl Ether Synthesis

Modern synthetic chemistry offers powerful alternatives to classical SNAr reactions through metal-catalyzed cross-coupling. Palladium- and copper-based catalytic systems are widely used for the formation of C-O bonds, known as the Buchwald-Hartwig amination and Ullmann condensation, respectively, with adaptations for ether synthesis. wikipedia.orgnih.gov

These methods are particularly valuable when the SNAr reaction is sluggish or fails. The general approach involves coupling a 4-halo-3-methylpyridine N-oxide with methanol or sodium methoxide in the presence of a metal catalyst, a suitable ligand, and a base.

Palladium-Catalyzed C-O Coupling: The Buchwald-Hartwig C-O coupling reaction typically employs a palladium(0) catalyst, a phosphine-based ligand, and a base. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the alcohol or alkoxide, and finally reductive elimination to yield the aryl ether and regenerate the catalyst. wikipedia.org These reactions have been successfully applied to diazine N-oxides, demonstrating their utility in this class of compounds. google.com

Copper-Catalyzed C-O Coupling (Ullmann Reaction): The Ullmann condensation is a classic method that uses a copper catalyst to couple an aryl halide with an alcohol. nih.govwikipedia.org Modern protocols often use copper(I) salts (e.g., CuI) with ligands such as phenanthrolines or diamines to facilitate the reaction under milder conditions than the traditional high-temperature requirements. The mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

These metal-catalyzed approaches offer a broader substrate scope and can often proceed under milder conditions than traditional SNAr reactions, providing a versatile toolkit for the synthesis of this compound and its analogues.

Methyl Group Introduction and Functionalization

The regioselective introduction of a methyl group at the C-3 position is a non-trivial synthetic challenge due to the inherent reactivity patterns of the pyridine ring.

Direct C-H methylation of pyridine rings has traditionally been difficult, but recent advances have provided powerful new methodologies. For methylation at the C-3 (meta) position, strategies that temporarily disrupt the ring's aromaticity or utilize radical processes are particularly effective.

Transition Metal-Catalyzed C-H Activation: A notable method involves the rhodium-catalyzed C-3/5 methylation of pyridines. nih.govrsc.org This reaction utilizes feedstock chemicals like methanol or formaldehyde (B43269) as the methyl source. The mechanism is thought to involve a temporary dearomatization of the pyridine ring through in situ reduction by a metal hydride, rendering the C-3 position nucleophilic and susceptible to methylation. nih.govrsc.org

Metal-Free Radical Methylation: An alternative approach uses peroxides, such as di-tert-butyl peroxide (DTBP), as a methyl source under metal-free conditions. rsc.org This method is particularly effective for pyridine N-oxides, where the reaction proceeds via a radical mechanism. The peroxide generates a methyl radical, which then attacks the electron-deficient pyridine N-oxide ring. rsc.org

Table 3: Comparison of Advanced Methylation Strategies for Pyridine Rings

Method Catalyst / Reagent Methyl Source Key Feature Ref.
Catalytic Dearomatisation Rhodium Complex Methanol / Formaldehyde Targets C-3/5 positions selectively. nih.govrsc.org
Metal-Free Radical Reaction Peroxides (e.g., DTBP) Peroxide Suitable for pyridine N-oxide substrates. rsc.org

The assembly of this compound requires a carefully planned sequence of reactions to ensure correct regiochemistry. Two plausible synthetic sequences can be envisioned:

Sequence A: Etherification followed by Methylation

N-Oxidation: Pyridine is oxidized to pyridine-1-oxide using an oxidizing agent like m-CPBA or H₂O₂.

4-Position Functionalization: Pyridine-1-oxide is converted to a 4-substituted intermediate (e.g., 4-chloropyridine-1-oxide or 4-hydroxypyridine-1-oxide).

Etherification: The intermediate undergoes Williamson ether synthesis with sodium methoxide or methylation with methyl iodide to yield 4-methoxypyridine-1-oxide.

C-3 Methylation: The final step involves the selective methylation of 4-methoxypyridine-1-oxide at the C-3 position using one of the advanced methods described previously, such as metal-free radical methylation. rsc.org

Sequence B: Methylation followed by Etherification

Methylation: 3-Methylpyridine (3-picoline) is used as the starting material.

N-Oxidation: 3-Picoline is oxidized to 3-methylpyridine-1-oxide.

4-Position Nitration: The ring is nitrated to introduce a group at the 4-position, yielding 3-methyl-4-nitropyridine-1-oxide. orgsyn.org

Nucleophilic Substitution: The nitro group, an excellent leaving group in SNAr reactions, is displaced by methoxide to form the final product.

Sequence B may be more efficient as the directing effects of the methyl group and N-oxide can facilitate regioselective functionalization at the C-4 position.

Protecting Group Strategies in Multi-Step Synthesis

In more complex syntheses, particularly those involving analogues with reactive functional groups, the use of protecting groups is indispensable.

If the synthesis involved a precursor bearing a hydroxymethyl group, for instance, in the creation of an analogue, its protection would be crucial to prevent unwanted side reactions during methylation or etherification steps. Silyl (B83357) ethers are among the most widely used protecting groups for hydroxyl functions due to their ease of installation, stability across a wide range of reaction conditions, and facile removal. thieme-connect.de

The tert-butyldimethylsilyl (TBDMS) group is a common choice. A hydroxymethyl-substituted pyridine can be protected by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in a solvent such as DMF. harvard.edunih.gov The resulting TBDMS ether is stable to many non-acidic reagents.

Deprotection is typically achieved using a fluoride (B91410) ion source, which has a high affinity for silicon. harvard.edu Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid-pyridine complex (HF-Pyridine) cleanly cleave the silyl ether to regenerate the hydroxymethyl group without affecting other parts of the molecule. thieme-connect.denumberanalytics.commasterorganicchemistry.com

Table 4: Common Silyl Protecting Groups for Hydroxyl Functions

Silyl Group Abbreviation Common Reagent for Protection Common Reagent for Deprotection Relative Stability
Trimethylsilyl TMS TMSCl K₂CO₃/MeOH Low
Triethylsilyl TES TESCl HF-Pyridine Moderate
tert-Butyldimethylsilyl TBDMS TBDMSCl TBAF High
tert-Butyldiphenylsilyl TBDPS TBDPSCl TBAF Very High

Compatibility of Protecting Groups with N-Oxyde and Ether Functionalities

In the multistep synthesis of complex molecules such as this compound and its analogues, the strategic use of protecting groups is paramount. The presence of multiple reactive sites necessitates an orthogonal protection strategy, wherein different functional groups are masked with protectors that can be removed selectively under distinct conditions without affecting each other or the core structure. fiveable.me The synthesis of functionalized pyridine N-oxide ethers requires careful consideration of protecting group stability under the conditions required for both N-oxidation and ether formation or modification. The compatibility of a protecting group is primarily dictated by its stability towards the reagents used in these key transformation steps, which often involve oxidative and/or acidic or basic conditions.

Key Considerations for Protecting Group Selection:

Stability to N-Oxidation Conditions: The pyridine N-oxide moiety is typically introduced via oxidation of the parent pyridine ring, commonly using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgresearchgate.net Therefore, any protecting group present in the molecule must be robust enough to withstand these oxidative and often acidic environments.

Stability to Ether Synthesis/Cleavage: The ether linkage, particularly an aryl ether, may be formed under various conditions (e.g., Williamson ether synthesis, Buchwald-Hartwig coupling) which can involve strong bases or transition metal catalysts. The protecting groups must be stable under these conditions. Conversely, if a protected hydroxyl group is to be deprotected to form the ether, the deprotection conditions must not affect the N-oxide functionality.

Orthogonality: In syntheses where multiple functional groups require protection (e.g., other hydroxyls, amines, carboxylic acids), the chosen groups must be removable in a specific sequence without interfering with others. fiveable.me

Compatibility of Common Protecting Groups:

The selection of appropriate protecting groups is crucial for the successful synthesis of substituted pyridine N-oxide ethers. Below is an analysis of commonly used protecting groups for amine and hydroxyl functionalities and their compatibility with the key synthetic steps.

Amine Protecting Groups:

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability across a broad range of non-acidic conditions. Research and synthetic precedent have shown that the Boc group is generally stable under oxidative conditions used for the N-oxidation of pyridines. researchgate.net For instance, 2-(Boc-amino)pyridine derivatives can be successfully oxidized to their corresponding N-oxides, demonstrating the compatibility of the Boc group with this key transformation. This makes it a suitable choice for protecting amino functionalities during the synthesis of pyridine N-oxide ethers.

Table 1: Compatibility of the Boc Protecting Group

Functional GroupProtecting GroupStable to N-Oxidation (e.g., m-CPBA)Stable to Etherification (e.g., Williamson)Deprotection ConditionsOrthogonal Partners (Examples)
Amine (-NH₂)tert-butoxycarbonyl (Boc)YesYesStrong Acid (e.g., TFA, HCl)Fmoc (base-labile), Benzyl (B1604629) (hydrogenolysis)

Hydroxyl Protecting Groups:

The protection of hydroxyl groups requires careful evaluation due to the varied conditions for their removal, which can sometimes conflict with the stability of the N-oxide or ether moieties.

Silyl Ethers (e.g., TBDMS, TIPS): Silyl ethers are versatile protecting groups for alcohols. Their stability is tunable based on the steric bulk of the silicon substituents (TIPS > TBDMS > TES > TMS). While the Rubottom oxidation involves the reaction of a silyl enol ether with m-CPBA, this specific reaction transforms the protected group. youtube.com For simple alcohol protection, the robustness of sterically hindered silyl ethers like TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl) often allows them to withstand the oxidative conditions of N-oxide formation. They are typically removed under acidic conditions or with fluoride ion sources, offering good orthogonality with acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Benzyl) groups. utsouthwestern.edu

Benzyl Ethers (Bn): The benzyl group is a common protecting group for alcohols, prized for its general stability. However, its primary method of removal, catalytic hydrogenolysis (H₂/Pd-C), poses a significant compatibility issue. organic-chemistry.orgcommonorganicchemistry.com Pyridine N-oxides are susceptible to deoxygenation under these same reductive conditions. arkat-usa.org This creates a conflict where removal of the benzyl ether could lead to the undesired reduction of the N-oxide back to the pyridine. While alternative, harsher deprotection methods exist (e.g., strong acid), they may not be suitable for complex molecules. Therefore, the use of a benzyl ether is generally disfavored in synthetic routes where the N-oxide must be preserved during the deprotection step.

Table 2: Compatibility of Hydroxyl Protecting Groups

Functional GroupProtecting GroupStable to N-Oxidation (e.g., m-CPBA)Potential Incompatibility IssuesDeprotection Conditions
Hydroxyl (-OH)Silyl Ethers (TBDMS, TIPS)Generally YesSensitive to strong acidH⁺ or F⁻ (e.g., TBAF)
Hydroxyl (-OH)Benzyl Ether (Bn)YesDeprotection via hydrogenolysis will also reduce the N-oxide.Catalytic Hydrogenolysis (H₂/Pd-C)

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of N-Oxide Formation and Reactivity

The N-oxide functional group significantly alters the electronic properties of the pyridine (B92270) ring, thereby influencing its reactivity towards both electrophiles and nucleophiles.

The pyridine N-oxide moiety is more reactive towards electrophilic aromatic substitution (EAS) than pyridine itself. bhu.ac.in This enhanced reactivity stems from the oxygen atom's ability to donate electron density into the aromatic system through resonance. bhu.ac.inthieme-connect.de This donation counteracts the inductive electron withdrawal by the positively charged nitrogen atom.

Resonance structures of pyridine N-oxide show an increased electron density at the C-2 (ortho) and C-4 (para) positions. bhu.ac.inthieme-connect.de Consequently, the N-oxide group acts as an ortho-, para-director for incoming electrophiles. While both positions are activated, electrophilic substitution, such as nitration, often occurs preferentially at the C-4 position. bhu.ac.inrsc.orgsapub.org This regioselectivity is a key aspect in the synthesis of 4-substituted pyridine derivatives. bhu.ac.in The reaction proceeds through a standard EAS mechanism, involving the formation of a cationic tetrahedral intermediate. rsc.org Following the substitution, the N-oxide group can be removed by deoxygenation, providing a strategic route to otherwise inaccessible pyridine derivatives. bhu.ac.inyoutube.com

Interactive Data Table: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine N-Oxide
PositionRelative Electron DensityFavored for Electrophilic AttackRepresentative Reaction
C-2 (ortho)IncreasedYesNitration, Halogenation
C-3 (meta)DecreasedNo-
C-4 (para)Significantly IncreasedYes (Often Preferred)Nitration

The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (NAS). youtube.com The N-oxide group further activates the ring for such reactions. The electronegative oxygen atom enhances the electron deficiency at the C-2 and C-4 positions. bhu.ac.in Resonance analysis shows that for nucleophilic attack at the C-2 or C-4 positions, an intermediate is formed where the negative charge can be delocalized onto the electronegative oxygen atom, leading to significant stabilization. stackexchange.com This stabilization is not possible for attack at the C-3 position. stackexchange.com

Therefore, nucleophilic attack is highly favored at the ortho (C-2) and para (C-4) positions. stackexchange.comyoutube.com Reactions like amination (the Chichibabin reaction) on pyridine itself occur at the C-2 or C-4 position. bhu.ac.in The presence of a good leaving group at these activated positions in a pyridine N-oxide derivative facilitates NAS reactions. For instance, the reaction of 4-chloropyridine (B1293800) with a nucleophile like methoxide (B1231860) proceeds via attack at the C-4 position to form a stabilized Meisenheimer complex intermediate before the chloride leaving group is expelled. pearson.com

C-O Bond Formation and Cleavage Mechanisms in Ether Substructures

The ether linkage in Methyl 3-methyl-1-oxidopyridin-4-yl ether is relatively stable but can undergo specific bond formation and cleavage reactions under defined conditions. wikipedia.org

Ether formation, such as in the Williamson ether synthesis, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com This reaction involves an alkoxide nucleophile attacking an alkyl halide. masterorganicchemistry.com The reaction is most efficient with primary alkyl halides, as steric hindrance can lead to competing elimination reactions with secondary and tertiary halides. masterorganicchemistry.com

The cleavage of the C-O bond in ethers can occur through either SN1 or SN2 pathways, largely dependent on the structure of the groups attached to the ether oxygen. wikipedia.org

SN2 Mechanism : This pathway is favored when the ether involves methyl or primary alkyl groups. stackexchange.com The reaction requires a strong nucleophile and proceeds with an inversion of stereochemistry at the carbon center being attacked. masterorganicchemistry.comyoutube.com The nucleophile attacks the less sterically hindered carbon atom.

SN1 Mechanism : This pathway dominates when one of the alkyl groups can form a stable carbocation, such as a tertiary, benzylic, or allylic group. stackexchange.comlibretexts.org The reaction is stepwise, beginning with the formation of the carbocation intermediate, which is the rate-determining step. masterorganicchemistry.com It is favored in polar protic solvents which can stabilize the carbocation. youtube.com

Ethers are generally unreactive, but their C-O bond can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. masterorganicchemistry.comlibretexts.org The mechanism begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org

Following protonation, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms, leading to the cleavage of the C-O bond. wikipedia.org The specific pathway, SN1 or SN2, is determined by the nature of the alkyl groups:

If the ether has only primary or secondary alkyl groups, the cleavage follows an SN2 mechanism . The halide ion attacks the less sterically hindered carbon, resulting in an alkyl halide and an alcohol. libretexts.org

If one of the groups is tertiary, benzylic, or allylic, the cleavage proceeds via an SN1 mechanism due to the stability of the corresponding carbocation intermediate. libretexts.orgfiveable.me In this case, the halide ion will bond to the carbon that formed the more stable carbocation. stackexchange.com

It is important to note that aryl ethers, like the one in the title compound, are cleaved in a way that produces a phenol (B47542) and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring does not undergo SN1 or SN2 reactions. masterorganicchemistry.comlibretexts.org

Interactive Data Table: Conditions Favoring SN1 vs. SN2 in Acid-Catalyzed Ether Cleavage
FactorSN1 PathwaySN2 Pathway
Substrate Structure Tertiary, benzylic, or allylic groups presentMethyl, primary, or secondary groups only
Carbocation Stability Favored by stable carbocation formationAvoids formation of unstable carbocations
Reaction Intermediate CarbocationNone (concerted mechanism)
Nucleophile Weak nucleophile is sufficientRequires a strong nucleophile
Solvent Favored by polar protic solventsFavored by polar aprotic solvents

Influence of Steric and Electronic Factors on Reaction Pathways

Both steric and electronic effects play a critical role in determining the outcome and rate of the reactions involving this compound.

Electronic Factors: The electronic nature of the pyridine N-oxide ring is the dominant factor in its substitution reactions. The electron-donating resonance effect of the N-oxide group activates the C-4 position for electrophilic attack, while its inductive effect makes the C-2 and C-4 positions susceptible to nucleophilic attack. bhu.ac.inthieme-connect.de The presence of the methyl group at the C-3 position has a minor electron-donating (hyperconjugation) effect, which can subtly influence the reactivity of the adjacent C-2 and C-4 positions. Similarly, the methoxy (B1213986) group at C-4 is a strong electron-donating group, which would further activate the ring for electrophilic substitution but would be a target for acid-catalyzed cleavage.

Steric Factors: Steric hindrance significantly influences substitution reactions. In the context of ether cleavage, the SN2 pathway is highly sensitive to steric bulk. masterorganicchemistry.com A nucleophile will preferentially attack the less sterically hindered carbon atom. Quantum chemical calculations have shown that while bulky substituents can release steric repulsion in the transition state, the activation barrier in SN2 reactions is primarily governed by the weakening of electrostatic attraction and orbital interactions. nih.gov For the pyridine N-oxide ring, the methyl group at the C-3 position could sterically hinder the approach of reactants to the C-2 and C-4 positions, potentially modulating the regioselectivity of substitution reactions. An optimal balance between steric and electronic factors is often necessary to achieve desired reactivity and selectivity. manchester.ac.uk

Kinetic Studies of Key Synthetic Steps

The primary synthetic route involves three critical stages: the N-oxidation of 3-methylpyridine (B133936), the subsequent nitration of the resulting 3-methylpyridine-1-oxide, and finally, the nucleophilic aromatic substitution (SNAr) of the nitro group with a methoxy group. Kinetic data for these transformations, or closely related model systems, provide insight into the factors governing reaction rates and mechanisms.

The initial step in the synthesis is the oxidation of 3-methylpyridine to form 3-methylpyridine-1-oxide. This reaction is typically carried out using an oxidizing agent such as hydrogen peroxide in the presence of an acid catalyst.

Detailed kinetic analyses have been performed using response surface methodology to identify safer and more efficient reaction conditions. researchgate.net These studies, conducted in a semi-batch isothermal calorimeter, have developed quadratic regression models that correlate variables like temperature, catalyst amount, and oxidant dosing rate with product yield and reactor pressure. researchgate.net

Research findings indicate a strong dependence of the N-oxide yield on temperature. For the catalytic oxidation of 3-methylpyridine with aqueous hydrogen peroxide, intensified reaction conditions have been shown to be both safer and more efficient. researchgate.net

Table 1: Effect of Temperature and Catalyst Amount on 3-Methylpyridine N-Oxide Yield Data derived from response surface methodology studies.

Temperature (°C)Catalyst Amount (g)Reactor Pressure (bar)N-Oxide Yield (%)
854>15<85
1304~6>98

The data illustrates that operating at a higher temperature (130 °C) not only significantly increases the yield of 3-methylpyridine N-oxide to over 98% but also results in a much lower reactor pressure, indicating inherently safer process conditions. researchgate.net The kinetics of both the primary N-oxidation reaction and the competing thermal degradation are critical for optimizing the process in a continuous flow reactor. researchgate.net

The second key step is the electrophilic aromatic substitution (EAS) nitration of 3-methylpyridine-1-oxide to produce 3-methyl-4-nitropyridine-1-oxide. The N-oxide group directs the incoming nitro group primarily to the 4-position. researchgate.netsapub.org The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. sapub.orgorgsyn.org

Kinetic studies based on computational analysis within the framework of Molecular Electron Density Theory (MEDT) have been employed to understand the reactivity of the parent compound, pyridine-N-oxide, with the nitronium ion (NO₂⁺). rsc.org These studies indicate that the nitration proceeds through a stepwise polar mechanism involving the formation of a tetrahedral cation intermediate. rsc.org While the intrinsic activation Gibbs free energy for the reaction is low, the strongly acidic medium required for the reaction protonates the pyridine, which deactivates it toward EAS. rsc.org However, the N-oxide is less basic and can still react.

The theoretical calculations show that for pyridine-N-oxide, the kinetically controlled product is the ortho-nitro compound. However, when explicit solvation of the N-oxide's oxygen atom is considered, the para-substituted product becomes the favored outcome, which aligns with experimental observations where 4-nitropyridine-N-oxide is the major product. researchgate.netrsc.org

Table 2: Calculated Activation Gibbs Free Energy for the Nitration of Pyridine-N-Oxide Computational data for the reaction with the nitronium ion (NO₂⁺).

ReactantPosition of AttackActivation Gibbs Free Energy (ΔG‡, kcal/mol)
Pyridine-N-OxideC2 (ortho)Low (favored without solvation)
Pyridine-N-OxideC4 (para)Low (favored with explicit solvation)

These computational findings underscore the importance of the reaction medium in controlling the regioselectivity and kinetics of the nitration step. The reaction conditions for the nitration of 3-methylpyridine-1-oxide often involve heating at 100-130°C for several hours, reflecting a significant activation barrier. sapub.orgorgsyn.org

The final step is the formation of the ether linkage via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 4-position of 3-methyl-4-nitropyridine-1-oxide strongly activates the ring for nucleophilic attack by an alkoxide, such as sodium methoxide, leading to the displacement of the nitro group.

Kinetic studies of SNAr reactions on the 4-nitropyridine-1-oxide scaffold provide a quantitative understanding of this process. For the reaction of 4-nitropyridine-1-oxide with piperidine (B6355638) (a nucleophile) in ethanol, the reaction was found to follow strict second-order kinetics. rsc.org The attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group is typically the rate-determining step. stackexchange.com

Table 3: Second-Order Rate Constant for a Model SNAr Reaction Reaction of 4-nitropyridine-1-oxide with piperidine in ethanol.

Temperature (°C)Second-Order Rate Constant (k₂) (L·mol⁻¹·s⁻¹)
306.23 x 10⁻⁶

This reaction demonstrates that the displacement of the nitro group, while feasible, can be slow at moderate temperatures. rsc.org The rate of SNAr reactions is highly dependent on several factors:

  • The nature of the nucleophile: More potent nucleophiles lead to faster reactions.
  • The leaving group: The stability of the departing group influences the energy of the transition state.
  • The solvent: Polar aprotic solvents can often accelerate SNAr reactions. researchgate.net
  • Substituents on the ring: The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex), thereby lowering the activation energy. stackexchange.comnih.gov
  • For the synthesis of this compound, the methoxide ion attacks the C-4 position of 3-methyl-4-nitropyridine-1-oxide. The negative charge in the resulting Meisenheimer intermediate is stabilized by resonance, involving both the nitro group and the N-oxide moiety, facilitating the expulsion of the nitrite (B80452) ion to form the final ether product.

    Theoretical Chemistry and Computational Modeling

    Quantum Chemical Calculations of Molecular Structure and Electronic Properties

    Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of "Methyl 3-methyl-1-oxidopyridin-4-yl ether", including its three-dimensional structure and the distribution of electrons within the molecule.

    Density Functional Theory (DFT) is a widely used computational method to predict the ground state geometry of molecules with a high degree of accuracy. For "this compound", DFT calculations would be employed to determine the optimal bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

    The geometry of the pyridine (B92270) N-oxide ring is expected to be largely planar, though the N-O bond introduces a slight perturbation. The methyl group at the 3-position and the methoxy (B1213986) group at the 4-position will have specific orientations relative to the ring to minimize steric hindrance. DFT calculations can precisely predict these structural parameters.

    Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: As specific experimental or computational data for this exact molecule is not readily available in public literature, these are representative values based on DFT studies of similar substituted pyridine N-oxides.)

    ParameterPredicted Value
    N-O Bond Length~1.35 Å
    C-N-C Bond Angle~120°
    C-O (ether) Bond Length~1.36 Å
    C-C (aromatic) Bond Length~1.39 - 1.41 Å
    Dihedral Angle (Ring-O-CH3)~0° or ~180°

    The electronic properties of "this compound" are dictated by the distribution of electrons throughout the molecule. The N-oxide functional group significantly influences this distribution, creating a polar molecule with a notable dipole moment. The oxygen atom of the N-oxide group is electron-rich, bearing a partial negative charge, while the nitrogen atom and the pyridine ring are rendered more electron-deficient. nih.gov

    The methyl group at the 3-position acts as a weak electron-donating group through hyperconjugation, slightly increasing the electron density on the ring. The methoxy group at the 4-position is a stronger electron-donating group due to resonance, further influencing the charge distribution. Computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to quantify the partial charges on each atom.

    Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound (Note: These values are illustrative and based on general principles of electron distribution in substituted pyridine N-oxides.)

    AtomPredicted Partial Charge (arbitrary units)
    O (N-oxide)-0.6
    N (ring)+0.4
    C4 (attached to ether)+0.2
    O (ether)-0.5

    Computational Investigations of Reaction Mechanisms and Transition States

    Computational chemistry is also a powerful tool for studying the reactivity of "this compound". By mapping out the energy landscapes of potential reactions, researchers can understand the mechanisms and predict the rates at which these reactions occur.

    Potential energy surface (PES) mapping is a computational technique used to explore the energy of a system as a function of the positions of its atoms. For "this compound", PES mapping can be used to investigate various reactions, such as electrophilic attack at the N-oxide oxygen or nucleophilic substitution at the ether group.

    A well-known reaction of pyridine N-oxides is the Boekelheide rearrangement, where the N-oxide rearranges to a pyridyl carbinol derivative in the presence of an acylating agent. researchgate.netresearchgate.net Computational studies can elucidate the intricate mechanism of this and other rearrangements by identifying the transition states and intermediates involved.

    Variational Transition State Theory (VTST) is a sophisticated theoretical framework used to calculate the rate constants of chemical reactions. By locating the transition state on the potential energy surface, VTST can provide quantitative predictions of reaction rates. This approach is particularly useful for reactions where the transition state is not well-defined. For reactions involving "Methyl 3-methyl-1-oxidopyrin-4-yl ether," VTST could be applied to predict the kinetics of its various transformations.

    Reactions are often carried out in a solvent, which can have a significant impact on the reaction dynamics. Computational models can account for the presence of a solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium. nih.gov

    For "this compound", which is a polar molecule, solvent effects are expected to be important. nih.gov Modeling these effects is crucial for accurately predicting reaction mechanisms and rates in a realistic chemical environment. For example, polar solvents can stabilize charged intermediates and transition states, thereby altering the energy profile of a reaction.

    Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

    There is currently no published research detailing molecular dynamics simulations specifically for this compound. Such studies would be invaluable for understanding the molecule's dynamic behavior, including the conformational flexibility of the methoxy group and the potential for intermolecular interactions.

    In related fields, conformational analysis of molecules with similar structural motifs, such as 3-methyltetrahydro-1,3-oxazine, has been performed using various computational methods to determine stable conformers and the energy barriers between them. researchgate.net For a molecule like this compound, molecular dynamics simulations could elucidate the preferred rotational conformations of the ether linkage and the methyl group, and how these are influenced by the N-oxide functionality.

    Furthermore, simulations could predict the nature and strength of intermolecular interactions in the condensed phase. These interactions, including potential hydrogen bonding, dipole-dipole interactions, and π-stacking, are crucial for determining the material's bulk properties. Studies on other complex organic molecules have successfully used these methods to analyze intermolecular forces. nih.govresearchgate.net

    Application of Machine Learning in Predicting Reaction Outcomes or Catalytic Activity

    The application of machine learning models to predict reaction outcomes or catalytic activity specifically for this compound has not been reported. The field of applying machine learning to chemical reactions is a burgeoning area of research, with models being developed to forecast the products of organic reactions with increasing accuracy. nih.govresearchgate.netnih.govresearchgate.net

    These models are typically trained on large datasets of known reactions. nih.govresearchgate.net To apply such a model to this compound, a relevant dataset featuring reactions of substituted pyridine N-oxides would be necessary. Machine learning could then potentially predict the regioselectivity and stereoselectivity of reactions involving this compound, or even suggest optimal conditions for a desired transformation. epfl.ch Given the known reactivity of pyridine N-oxides, such predictive models could be highly beneficial for synthetic chemists. scripps.eduresearchgate.net

    Advanced Spectroscopic and Analytical Characterization Methodologies

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

    ¹H and ¹³C NMR for Structural Confirmation and Purity Assessment

    The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the proposed structure of Methyl 3-methyl-1-oxidopyridin-4-yl ether and an assessment of its purity. The expected chemical shifts are influenced by the electronic effects of the N-oxide functional group and the substituents on the pyridine (B92270) ring. The N-oxide group generally causes a downfield shift for the α-protons (H-2 and H-6) and the γ-proton (H-4), and an upfield shift for the β-protons (H-3 and H-5) compared to the parent pyridine.

    In the case of this compound, the protons on the pyridine ring are expected to appear in the aromatic region of the ¹H NMR spectrum. The methyl group at the C-3 position and the methoxy (B1213986) group at the C-4 position will exhibit characteristic singlet signals in the upfield region. Similarly, the ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, with their chemical shifts being indicative of their electronic environment. For instance, the carbons attached to the oxygen and nitrogen atoms (C-4 and the carbons α to the nitrogen) are expected to be deshielded and appear at a lower field.

    Precise, experimentally determined chemical shift data for analogous compounds, such as 4-methylpyridine (B42270) N-oxide and other substituted pyridine N-oxides, can provide a reliable basis for predicting the spectral features of the target molecule. rsc.org

    Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

    ProtonPredicted Chemical Shift (ppm)Multiplicity
    H-28.1 - 8.3s
    H-57.1 - 7.3d
    H-68.2 - 8.4d
    3-CH₃2.3 - 2.5s
    4-OCH₃3.8 - 4.0s

    Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

    CarbonPredicted Chemical Shift (ppm)
    C-2138 - 140
    C-3125 - 127
    C-4155 - 157
    C-5115 - 117
    C-6137 - 139
    3-CH₃18 - 20
    4-OCH₃55 - 57

    Advanced NMR Techniques (e.g., NOESY, HMBC) for Stereochemical Assignment and Connectivity

    Two-dimensional (2D) NMR experiments are invaluable for confirming the connectivity and spatial relationships between atoms. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be employed to establish long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the protons of the 3-methyl group and carbons C-2, C-3, and C-4, and between the methoxy protons and C-4, definitively confirming the substitution pattern.

    Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity. This would be particularly useful to confirm the relative positions of the substituents. A NOESY experiment would be expected to show a correlation between the protons of the 3-methyl group and the proton at the H-2 position, as well as between the methoxy protons and the proton at the H-5 position.

    Mass Spectrometry (MS) Techniques

    Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

    High-Resolution Mass Spectrometry for Molecular Formula Determination

    High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₇H₉NO₂). The calculated exact mass for this formula is 139.0633 g/mol . An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the compound's identity. rsc.org

    Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

    Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. The fragmentation of pyridine N-oxides often involves the loss of the oxygen atom from the N-oxide group, followed by fragmentation of the pyridine ring. For this compound, characteristic fragmentation pathways would likely include the loss of a methyl radical from the methoxy group, the loss of formaldehyde (B43269) (CH₂O) from the methoxy group, and the cleavage of the pyridine ring. Analysis of these fragmentation pathways provides further structural confirmation.

    Infrared (IR) and Raman Spectroscopy for Functional Group Identification

    Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

    For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H stretching and bending vibrations of the aromatic ring and the methyl/methoxy groups. A particularly diagnostic feature for pyridine N-oxides is the N-O stretching vibration, which typically appears as a strong band in the IR spectrum in the region of 1200-1300 cm⁻¹. arkat-usa.org The C-O stretching vibrations of the ether linkage would also be prominent.

    Interactive Data Table: Key Predicted IR Absorption Bands for this compound

    Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
    Aromatic C-HStretching3000 - 3100
    Aliphatic C-HStretching2850 - 3000
    N-OStretching1200 - 1300
    C-O (Ether)Stretching1000 - 1300
    C=C, C=NRing Stretching1400 - 1600

    By integrating the data from these advanced spectroscopic and analytical techniques, a complete and unambiguous structural assignment for this compound can be achieved, ensuring the compound's identity and purity for any subsequent research or application.

    Advancements in the Derivatization of this compound for Enhanced Chemical Utility

    The strategic functionalization of heterocyclic compounds is a cornerstone of modern medicinal and materials chemistry. This compound, a substituted pyridine N-oxide, represents a versatile scaffold whose chemical reactivity can be selectively manipulated to generate a diverse array of novel derivatives. The presence of the N-oxide functionality, in conjunction with the methyl and methoxy substituents, defines a unique electronic and steric landscape that guides its synthetic transformations. This article explores the key derivatization and functionalization strategies that enhance the utility of this compound, focusing on modifications of both the ether group and the pyridine N-oxide ring itself.

    Derivatization and Functionalization Strategies for Enhanced Utility

    Pyridine (B92270) N-oxides are notably more reactive toward both electrophilic and nucleophilic reagents than their parent pyridines. bhu.ac.inchemtube3d.comresearchgate.net The N-oxide group increases electron density at the C2, C4, and C6 positions through resonance, facilitating electrophilic attack, while also rendering these positions susceptible to nucleophilic substitution after activation of the N-oxide oxygen. bhu.ac.inscripps.edupearson.com For Methyl 3-methyl-1-oxidopyridin-4-yl ether, these inherent properties are further modulated by the 3-methyl and 4-methoxy groups, allowing for targeted chemical modifications.

    The 4-methoxy group is a primary site for initial functionalization. Cleavage of this methyl ether can unmask a highly versatile hydroxyl group, paving the way for a multitude of subsequent transformations.

    Standard ether cleavage reagents provide a reliable route to the corresponding pyridinol derivative. Boron tribromide (BBr₃) is a classic and effective reagent for this purpose, capable of cleaving aryl methyl ethers under mild conditions. Alternatively, strong acids such as hydrobromic acid (HBr) can be employed, though they may require harsher conditions.

    Once the 4-hydroxy-3-methylpyridine N-oxide is formed, the phenolic hydroxyl group can be used as a handle to introduce a wide variety of functionalities. It can be re-alkylated with different alkyl halides to generate a library of ether analogues, or acylated to form esters. This position is crucial for creating derivatives with altered solubility, lipophilicity, and hydrogen bonding capabilities, which is particularly important in the development of biologically active molecules or functional materials.

    Table 1: Representative Reactions for Ether Moiety Modification

    Transformation Reagent(s) Product Purpose
    O-Demethylation BBr₃ or HBr 4-Hydroxy-3-methylpyridine N-oxide Unmasking a reactive hydroxyl group
    O-Alkylation R-X, Base (e.g., K₂CO₃) 4-Alkoxy-3-methylpyridine N-oxide Synthesis of ether analogues

    The pyridine N-oxide ring itself offers several avenues for functionalization, allowing for the introduction of substituents that can dramatically alter the molecule's properties. mdpi.com

    Halogenation of pyridine N-oxides is a well-established method for producing valuable synthetic intermediates. acs.orgnih.gov The activation of the N-oxide with reagents like phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), or oxalyl chloride can lead to selective halogenation, primarily at the C2 and C6 positions. acs.orgresearchgate.net

    For this compound, the C2 and C6 positions are electronically activated for such substitutions. The steric hindrance from the adjacent 3-methyl group would likely direct halogenation preferentially to the C2 position over the C6 position. The choice of reagent and reaction conditions can be fine-tuned to optimize regioselectivity and yield. acs.orgresearchgate.net These halogenated derivatives are precursors for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of carbon, nitrogen, and oxygen-based functionalities. acs.org

    Table 2: Potential Halogenation Strategies

    Reagent Potential Site of Halogenation Subsequent Utility
    POCl₃ / PCl₅ C2 (preferred), C6 Precursor for cross-coupling, SNAr
    SO₂Cl₂ C2 (preferred), C6 Precursor for cross-coupling, SNAr

    Electrophilic Routes: The pyridine N-oxide ring is activated towards electrophilic aromatic substitution. bhu.ac.in While the C4 position is the most electronically enriched, it is blocked in the parent compound by the methoxy (B1213986) group. Therefore, electrophilic attack would be directed to the C2 or C6 positions. A key example is nitration. Treating pyridine N-oxides with a mixture of fuming nitric acid and sulfuric acid can introduce a nitro group, typically at the C4-position. bhu.ac.in In this specific molecule, steric and electronic factors would guide the substitution to other available positions, although harsher conditions might be required. The resulting nitro derivatives can be subsequently reduced to amino groups, providing another point for diverse functionalization.

    Nucleophilic Routes: The N-oxide functionality makes the C2 and C6 positions susceptible to nucleophilic attack. researchgate.netscripps.edu This reactivity can be harnessed to introduce various substituents. For instance, organometallic reagents (e.g., Grignard or organolithium reagents) can add to the C2 position, followed by rearomatization, to introduce alkyl or aryl groups. researchgate.net Amination can also be achieved through methods like the Chichibabin reaction, although the N-oxide variant often requires activation, for example with tosyl chloride, to facilitate the addition of an amine nucleophile. bhu.ac.insemanticscholar.org

    To investigate the biological or chemical mechanisms involving this compound, molecular probes can be synthesized. This involves incorporating reporter groups such as:

    Isotopic Labels: Replacing specific atoms (e.g., ¹²C with ¹³C, ¹H with ²H) allows for tracking the molecule's metabolic fate or its role in a reaction mechanism using techniques like mass spectrometry or NMR.

    Fluorescent Tags: Attaching a fluorophore to the molecule, often via a linker connected to a functionalized position (e.g., a halogenated site or a derivative of the ether group), enables visualization of its localization in biological systems using fluorescence microscopy.

    Biotinylation: Introducing a biotin (B1667282) tag allows for affinity purification of binding partners, helping to identify molecular targets.

    These modifications require a synthetic handle, which can be introduced through the functionalization strategies described above, such as halogenation followed by a coupling reaction to attach the desired probe moiety.

    Understanding structure-activity relationships (SAR) is crucial in fields like drug discovery and materials science. nih.gov The synthesis of structural analogues of this compound allows for systematic investigation into how molecular changes affect function. nih.gov

    Key strategies for creating a library of analogues include:

    Varying the Ether Group (R¹): As detailed in section 6.1, cleaving the methyl ether and re-alkylating with a variety of groups (e.g., ethyl, propyl, benzyl) explores the impact of steric bulk and lipophilicity at this position.

    Modifying the Pyridine Ring Substituent (R²): The 3-methyl group can be replaced with other alkyl groups (ethyl, isopropyl) or electron-withdrawing/donating groups to probe electronic and steric effects on the ring's reactivity and interactions.

    Introducing New Substituents (R³): Using the halogenation and nucleophilic/electrophilic substitution routes described in section 6.2, new functional groups can be installed at the C2 or C6 positions to explore new interaction vectors.

    Table 3: Framework for Generating Structural Analogues

    Position of Variation Original Group Example Modifications Rationale for Comparison
    C4-Oxygen (R¹) -CH₃ -CH₂CH₃, -CH₂Ph, -H, -C(O)CH₃ Study effect of size, lipophilicity, H-bonding
    C3-Substituent (R²) -CH₃ -H, -CH₂CH₃, -Cl, -CF₃ Probe steric and electronic requirements

    Through these carefully designed derivatization and functionalization strategies, the chemical utility of this compound can be significantly expanded, yielding a rich collection of compounds for further scientific investigation.

    Supramolecular Chemistry and Non Covalent Interactions

    Hydrogen Bonding Networks Involving the N-Oxide and Ether Oxygen Atoms

    The oxygen atom of the N-oxide group in pyridine (B92270) N-oxide derivatives is a potent hydrogen bond acceptor, significantly stronger than the nitrogen in the parent pyridine. rsc.orgrsc.org This characteristic is central to the formation of robust hydrogen-bonded networks. In Methyl 3-methyl-1-oxidopyridin-4-yl ether, both the N-oxide oxygen and the ether oxygen can act as hydrogen bond acceptors, engaging with suitable donor molecules like water, alcohols, or carboxylic acids. researchgate.netnih.gov The N-oxide oxygen, due to its higher basicity and charge localization, is expected to be the primary and stronger site for hydrogen bonding. rsc.orgrsc.org

    Intramolecular and Intermolecular Hydrogen Bonding

    Intermolecular Hydrogen Bonding: This is the predominant form of hydrogen bonding for this compound. The N-oxide and ether oxygen atoms can form hydrogen bonds with external proton-donating molecules. These interactions are critical in determining the compound's solubility, crystal packing, and its ability to co-crystallize with other molecules. nih.govnih.gov For instance, in the presence of carboxylic acids, strong O-H···O hydrogen bonds are expected to form, leading to the creation of well-defined acid-base adducts or co-crystals. acs.org Such intermolecular networks can extend into one-, two-, or three-dimensional supramolecular structures. rsc.org

    Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds occur within a single molecule. For this compound, there are no internal hydrogen bond donors, making intramolecular hydrogen bonding impossible on its own. However, if the molecule were to be functionalized with a hydroxyl or amino group at an appropriate position (e.g., on a side chain attached to the ring), a stable intramolecular hydrogen bond could potentially form with the N-oxide or ether oxygen. nih.govnih.gov In related systems, such intramolecular interactions have been shown to influence molecular conformation and stability significantly. nih.gov

    π-π Stacking Interactions in Self-Assembly

    The pyridine N-oxide ring in this compound is an aromatic system capable of participating in π-π stacking interactions. These interactions, which arise from the electrostatic and van der Waals forces between aromatic rings, are a key driving force in the self-assembly of planar molecules. nih.gov The electronic nature of the pyridine N-oxide ring, influenced by the electron-donating N-oxide and ether groups and the electron-donating methyl group, dictates the geometry and strength of these interactions.

    In the solid state, these stacking interactions, in concert with hydrogen bonding, guide the assembly of molecules into ordered, multidimensional networks. rsc.orgacs.org The typical geometries for π-π stacking include face-to-face (sandwich) or offset-stacked arrangements, with typical distances between the ring centroids ranging from 3.3 to 3.8 Å. researchgate.net Accurate theoretical calculations of these interactions often require the inclusion of electron correlation effects to be predictive. researchgate.net The interplay between π-π stacking and hydrogen bonding is crucial for the formation of complex supramolecular architectures. rsc.org

    Molecular Recognition Phenomena

    Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. The functional groups of this compound make it a potential host or recognition site for various guests.

    The highly polar and basic N-oxide group is an excellent recognition site for cations and proton donors. rsc.orgbohrium.com By incorporating this pyridine N-oxide unit into larger, pre-organized structures like catenanes or macrocycles, receptors with high affinity and selectivity for specific cations, such as lithium, have been developed. rsc.orgbohrium.com Similarly, the N-oxide can serve as a binding site for neutral molecules capable of hydrogen bonding. For example, calix acs.orgpyrroles have been used to recognize and bind pyridine N-oxides in solution and the solid state through a network of hydrogen bonds. nih.gov Therefore, this compound could act as a recognition unit for complementary guests that can interact favorably with its N-oxide and ether functionalities.

    Design of Supramolecular Assemblies Utilizing this compound

    The predictable and directional nature of non-covalent interactions allows for the rational design of complex supramolecular assemblies using molecules like this compound as building blocks, or "tectons". unica.itscience.gov The N-oxide group can coordinate with metal ions, acting as a ligand to form metallo-supramolecular structures such as coordination polymers or discrete cages. wikipedia.org

    By carefully selecting metal centers with specific coordination geometries and combining them with this building block, it is possible to engineer architectures with desired topologies and properties. Furthermore, the combination of metal coordination with hydrogen bonding and π-π stacking provides a hierarchical approach to constructing intricate multi-dimensional networks. acs.org The methyl and methoxy (B1213986) substituents on the pyridine ring can also be used to fine-tune the solubility and packing of the resulting assemblies.

    Investigation of Gelation Properties and Tunability in Supramolecular Gels

    Supramolecular gels are formed when low-molecular-weight gelators (LMWGs) self-assemble into three-dimensional networks that immobilize a solvent. The N-oxide functionality has been shown to be crucial for the gelation properties of certain classes of molecules. researchgate.netnih.gov For example, studies on bis(pyridyl-N-oxide urea) compounds have demonstrated that the N-oxide group is essential for forming the hydrogen-bonding interactions necessary for hydrogelation.

    While this compound itself is likely too small to be an effective gelator, it could be incorporated into larger molecular designs to create LMWGs. The N-oxide's ability to form strong hydrogen bonds and participate in coordination with metal ions is key. Recent research has shown that combining pyridine N-oxides with silver(I) salts can lead to the formation of robust metallogels. researchgate.netnih.gov Gelation was found to be selective, favoring pyridine N-oxides with electron-donating groups. researchgate.net This suggests that the electronic properties of this compound, with its two electron-donating substituents, would be favorable for such applications. The properties of these gels could be tuned by changing the solvent, the concentration, or by introducing external stimuli that disrupt or modify the non-covalent interactions holding the network together. researchgate.netnih.gov

    Future Directions and Emerging Research Avenues

    Exploration of Novel Synthetic Pathways

    Future research will likely move beyond traditional oxidation methods for the synthesis of "Methyl 3-methyl-1-oxidopyridin-4-yl ether" and its analogues, focusing on more efficient and versatile strategies. Key areas of exploration are expected to include:

    C-H Functionalization: Direct functionalization of the pyridine (B92270) ring is a powerful tool for creating derivatives with tailored properties. wikipedia.orgrsc.orgrsc.org Future studies may explore late-stage C-H activation of the methyl group or other positions on the pyridine ring of "this compound," enabling the introduction of various functional groups without the need for pre-functionalized starting materials. This approach offers a more atom-economical and streamlined route to novel derivatives.

    Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have proven effective for the synthesis of 2-arylpyridine N-oxides. researchgate.net This methodology could be extended to "this compound" to introduce aryl, alkyl, or other moieties at specific positions, thereby tuning its electronic and steric properties.

    Multicomponent Reactions (MCRs): MCRs offer a convergent and efficient approach to building molecular complexity in a single step. acs.orgscienceintheclassroom.org The development of novel MCRs that incorporate the "this compound" scaffold could lead to the rapid generation of diverse libraries of compounds for screening in various applications.

    Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

    Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Future research will likely leverage advanced in situ spectroscopic techniques to monitor the formation and transformation of "this compound" in real-time.

    Spectroscopic TechniquePotential Application for "this compound"References
    In situ Infrared (IR) Spectroscopy Monitoring the formation of the N-O bond during oxidation reactions and tracking the appearance of intermediates and byproducts. aps.orgresearchgate.netresearchgate.netmdpi.com
    Operando Raman Spectroscopy Studying the vibrational modes of the pyridine ring and the N-O group under reaction conditions to gain insights into catalyst-substrate interactions and reaction pathways. nih.govrsc.org

    The application of these techniques will provide a deeper understanding of the reaction landscape, enabling the development of more efficient and selective synthetic protocols.

    High-Throughput Screening for Catalytic Discovery

    The discovery of novel catalysts is paramount for developing new and improved synthetic routes. High-throughput screening (HTS) and automated platforms are set to revolutionize this process. scienceintheclassroom.orgacs.orgwhiterose.ac.ukresearchgate.netschrodinger.commpg.deyoutube.comacs.org Future efforts in this area for "this compound" will likely involve:

    Miniaturized Reaction Platforms: Utilizing microreactors and well-plate formats to perform a large number of catalytic reactions in parallel with minimal reagent consumption. scienceintheclassroom.orgresearchgate.net

    Robotic Automation: Employing robotic systems for automated reagent dispensing, reaction setup, and sample analysis, thereby accelerating the screening of large catalyst libraries. researchgate.net

    Rapid Analytical Techniques: Integrating fast analytical methods, such as mass spectrometry and fluorescence-based assays, for the rapid determination of reaction outcomes. mpg.de

    These approaches will enable the rapid identification of optimal catalysts and reaction conditions for the synthesis and functionalization of "this compound" and its derivatives.

    Integration of Computational Methods for Predictive Chemistry

    Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. bohrium.comnih.govrsc.orgresearchgate.netresearchgate.netyoutube.comacs.org For "this compound," future computational studies are expected to focus on:

    Reaction Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of reactions, identify transition states, and elucidate detailed reaction mechanisms for its synthesis and functionalization. bohrium.com

    Predicting Reactivity and Regioselectivity: Computational models can predict the most likely sites for electrophilic and nucleophilic attack on the "this compound" molecule, guiding the design of regioselective reactions. rsc.orgyoutube.com

    Virtual Screening of Catalysts: DFT can be used to predict the binding energies and activation barriers for various catalysts, enabling the in silico screening of potential candidates before experimental validation. researchgate.net

    The synergy between computational predictions and experimental work will significantly accelerate the discovery and development of new chemistry related to this compound.

    Investigation of Multicomponent Systems and Complex Architectures

    The ability of the N-oxide group in pyridine N-oxides to act as a ligand for metal ions opens up possibilities for the construction of complex molecular architectures. wikipedia.orgrsc.orgacs.orgacs.orgresearchgate.net Future research on "this compound" is anticipated to explore its role in:

    Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound could serve as a building block for the self-assembly of coordination polymers and MOFs with interesting structural and functional properties, such as porosity, catalysis, or luminescence. rsc.orgresearchgate.net

    Supramolecular Assemblies: The N-oxide functionality can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, to form well-defined supramolecular structures. acs.orgacs.org

    Functional Materials: By incorporating "this compound" into multicomponent systems, it may be possible to develop new materials with applications in areas such as sensing, electronics, or drug delivery.

    The exploration of these complex systems will expand the potential applications of "this compound" beyond its role as a simple organic molecule.

    Q & A

    Basic Research Questions

    Q. What synthetic strategies are recommended for preparing Methyl 3-methyl-1-oxidopyridin-4-yl ether, and how can reaction parameters be optimized?

    • Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, etherification of pyridin-4-ol derivatives with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) is common. Optimization includes controlling temperature (60–80°C) and stoichiometry to minimize side products like over-methylated species. Catalytic phase-transfer conditions may improve yields in biphasic systems . Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures.

    Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral features should be prioritized?

    • Methodological Answer:

    • ¹H/¹³C NMR : Expect aromatic proton signals at δ 7.2–8.5 ppm for the pyridinyl ring, with methyl groups (CH₃-O and CH₃-C) appearing as singlets near δ 3.3–3.8 ppm. The N-oxide group deshields adjacent protons, causing downfield shifts .
    • IR Spectroscopy : Strong absorption bands for C-O-C (~1250 cm⁻¹) and N-O stretches (~1350 cm⁻¹) confirm ether and N-oxide functionalities .
    • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₈H₉NO₂), with fragmentation patterns indicating loss of methyl or oxygen groups .

    Q. How can single-crystal X-ray diffraction (SC-XRD) be applied to resolve the molecular geometry of this compound?

    • Methodological Answer: Crystallize the compound via slow evaporation in solvents like dichloromethane/hexane. Data collection at 100–150 K minimizes thermal motion artifacts. Use SHELXL for refinement, focusing on anisotropic displacement parameters for non-hydrogen atoms. Validate hydrogen positions using SHELXPRO’s riding model. WinGX/ORTEP visualizes thermal ellipsoids and packing diagrams, ensuring bond lengths and angles align with DFT-calculated values .

    Advanced Research Questions

    Q. How should researchers address discrepancies in crystallographic data, such as conflicting bond-length geometries across refinement software?

    • Methodological Answer: Cross-validate refinements using multiple programs (e.g., SHELXL vs. Olex2). Apply Hirshfeld surface analysis to identify intermolecular interactions influencing geometry. If discrepancies persist, use high-resolution synchrotron data to reduce noise. Compare results with analogous N-oxide pyridine derivatives in the Cambridge Structural Database to benchmark expected bond lengths (e.g., N-O: ~1.36 Å) .

    Q. What computational approaches are effective for predicting the reactivity of this compound in substitution reactions?

    • Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Solvent effects (e.g., DMSO polarity) are modeled using the PCM method. Transition-state analysis (IRC) predicts activation barriers for methyl group substitution. Compare with experimental kinetic data (e.g., Hammett plots) to validate computational models .

    Q. How can researchers reconcile contradictory bioactivity results in cell-based assays, such as varying IC₅₀ values across studies?

    • Methodological Answer: Standardize assay conditions (cell lines, incubation time, solvent controls). Perform dose-response curves in triplicate with positive controls (e.g., doxorubicin for cytotoxicity). Use LC-MS to verify compound stability in media. If discrepancies remain, evaluate metabolic activation pathways (e.g., CYP450-mediated oxidation) via liver microsome assays. Cross-reference with structural analogs to identify SAR trends .

    Q. What strategies are recommended for analyzing the compound’s electronic effects on catalytic activity in coordination complexes?

    • Methodological Answer: Synthesize metal complexes (e.g., with Pd(II) or Cu(I)) and characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox potentials). Electron-withdrawing N-oxide groups lower LUMO energies, enhancing electrophilic character. Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) with non-oxidized analogs to quantify electronic contributions .

    Methodological Notes

    • Data Contradiction Analysis : Always cross-validate experimental results with computational models and structural databases. For example, inconsistent NMR coupling constants may arise from dynamic effects (e.g., ring puckering), resolved via variable-temperature NMR .
    • Experimental Design : Prioritize high-purity reagents and inert atmospheres for synthesis. For biological assays, include cytotoxicity controls to distinguish specific activity from general toxicity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.